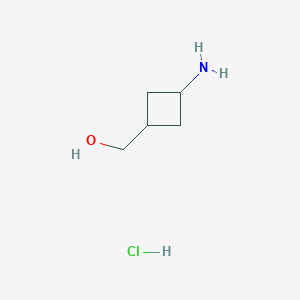
3-(1H-インドール-3-イル)-2-メチルプロパン酸
概要
説明
MLS001048862: 、別名3-(1H-インドール-3-イル)-2-メチルプロパン酸は、科学研究において注目を集めている化合物です。インドール構造を特徴とし、これは多くの生物活性分子に見られる共通のモチーフです。 この化合物の分子式はC12H13NO2 です .
科学的研究の応用
MLS001048862は、科学研究において幅広い用途を有しています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生物学的標的との潜在的な相互作用について研究されています。
医学: 特にがん研究における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
MLS001048862がその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。 例えば、白血病の一種に関与している転写因子RUNX1とCBFβの相互作用の阻害剤として特定されています . この阻害は、これらの因子の転写活性を阻害し、白血病細胞の増殖の抑制につながります。
生化学分析
Biochemical Properties
3-(1H-indol-3-yl)-2-methylpropanoic acid is a key player in various biochemical reactions. It interacts with multiple receptors, showing high-affinity binding . This compound is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
3-(1H-indol-3-yl)-2-methylpropanoic acid has profound effects on various types of cells and cellular processes. It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-indol-3-yl)-2-methylpropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .
Metabolic Pathways
3-(1H-indol-3-yl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
3-(1H-インドール-3-イル)-2-メチルプロパン酸の合成は、通常、以下の手順を伴います。
出発物質: インドールと2-メチルプロパン酸。
反応条件: インドールは、適切なアルキル化剤を使用して塩基性条件下でアルキル化され、2-メチルプロパン酸部分を導入します。
精製: 生成物は、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製されます。
工業的生産方法
MLS001048862の特定の工業的生産方法はあまり文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴うでしょう。これには、プロセスを合理化するために、連続フロー反応器と自動精製システムが含まれる可能性があります。
化学反応の分析
反応の種類
MLS001048862は、次のような様々な化学反応を起こすことができます。
酸化: インドール環は酸化されて様々な誘導体を形成することができます。
還元: カルボン酸基はアルコールに還元することができます。
置換: インドール環では求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: 酸性または塩基性条件下でのハロゲンやニトロ基などの求電子剤。
主要な生成物
酸化: インドール-3-カルボン酸誘導体。
還元: 3-(1H-インドール-3-イル)-2-メチルプロパノール。
置換: 使用した求電子剤に応じて、様々な置換インドール誘導体。
類似化合物との比較
類似化合物
- 3-(1H-インドール-3-イル)プロパン酸
- 2-メチル-3-(1H-インドール-3-イル)プロパン酸
独自性
MLS001048862は、インドール環上の特定の置換パターンによって、独特の生物活性を付与するため、ユニークです。 RUNX1-CBFβ相互作用を阻害する能力は、他のインドール誘導体とは異なり、がん研究における貴重な化合物となっています .
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZNIWUNOASRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378168 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15142-91-3 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1H-indol-3-yl)-2-methylpropanoic acid interact with VioA and what are the downstream effects of this interaction?
A: 3-(1H-indol-3-yl)-2-methylpropanoic acid acts as a substrate-related competitive inhibitor of VioA []. This means it competes with the enzyme's natural substrate, L-tryptophan, for binding at the active site. By occupying this site, the inhibitor prevents L-tryptophan from binding and undergoing the oxidative conversion that initiates violacein biosynthesis. As a result, the production of violacein is inhibited. This inhibition was leveraged in the study to gain insights into the enzyme's catalytic mechanism and substrate specificity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


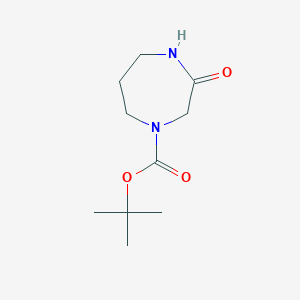

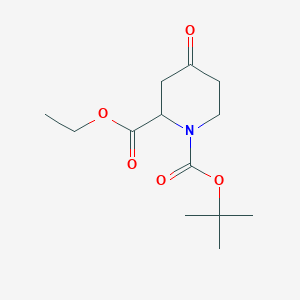
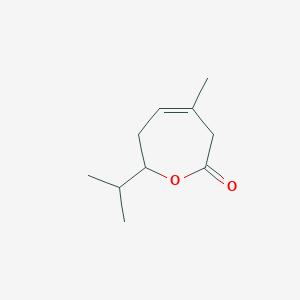
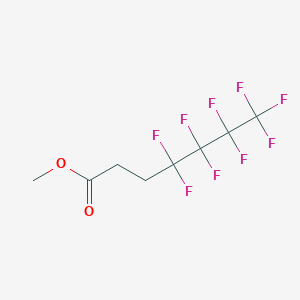
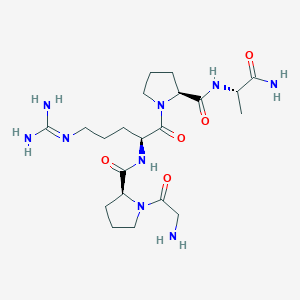
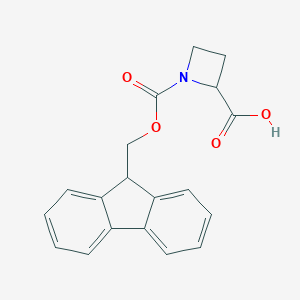
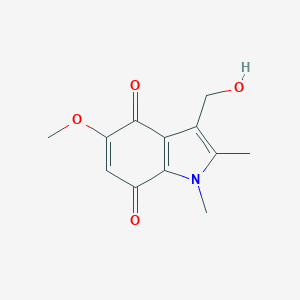
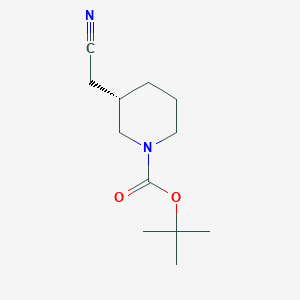
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)
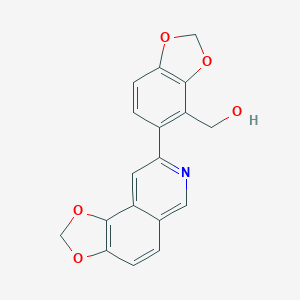

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
